molecular formula C15H15N3OS B1415387 4-methoxy-7-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine CAS No. 1105192-38-8

4-methoxy-7-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine

Cat. No. B1415387
CAS RN: 1105192-38-8
M. Wt: 285.4 g/mol
InChI Key: YRJPMLYAQIYONX-UHFFFAOYSA-N
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Description

4-methoxy-7-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine, also known as PBTZ169, is a novel compound that has been synthesized for its potential use as an anti-tuberculosis drug. The synthesis of PBTZ169 involves the reaction of 2-aminobenzothiazole with pyridine-3-carboxaldehyde and subsequent methylation and O-methylation.

Scientific Research Applications

Palladium(II) and Platinum(II) Complexes with Anticancer Potential

Ghani and Mansour (2011) studied the synthesis of Palladium(II) and Platinum(II) complexes containing benzimidazole ligands, including derivatives of 4-methoxy-7-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine. These complexes have potential applications as anticancer compounds. The study used a range of physico-chemical techniques to elucidate their structures and demonstrated their activity against various cancer cell lines, comparable to cis-platin (Ghani & Mansour, 2011).

Synthesis and Antibacterial Activity

Vartale et al. (2008) explored the synthesis of new compounds including derivatives of 4-methoxy-7-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine and their antibacterial activity. This work contributes to the understanding of how structural variations in such compounds can impact their biological activity (Vartale et al., 2008).

Antifungal Effects of Related Compounds

Jafar et al. (2017) synthesized derivatives similar to 4-methoxy-7-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine and investigated their antifungal properties against Aspergillus terreus and Aspergillus niger. The study provides insights into the potential use of these compounds as antifungal agents (Jafar et al., 2017).

Mimicking Methane Monooxygenases in Hydroxylation of Alkanes

Sankaralingam and Palaniandavar (2014) studied diiron(III) complexes of tridentate 3N ligands, including derivatives of 4-methoxy-7-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine, as functional models for methane monooxygenases. This research is significant in understanding the hydroxylation of alkanes, a crucial process in organic chemistry (Sankaralingam & Palaniandavar, 2014).

Synthesis of New Pyridine Derivatives with Antimicrobial Activity

Patel et al. (2011) focused on the synthesis of new pyridine derivatives, including 4-methoxy-7-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine, and their antimicrobial properties. The study highlights the compound's potential in developing new antimicrobial agents (Patel et al., 2011).

Manganese(II) Complexes and Magnetism Studies

Wu et al. (2004) synthesized Manganese(II) complexes of 2-aminomethylpyridine-derived ligands, similar to 4-methoxy-7-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine, and studied their structures and magnetic properties. This research contributes to the field of coordination chemistry and magnetic materials (Wu et al., 2004).

properties

IUPAC Name

4-methoxy-7-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-10-5-6-12(19-2)13-14(10)20-15(18-13)17-9-11-4-3-7-16-8-11/h3-8H,9H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJPMLYAQIYONX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NCC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-7-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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